1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
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Overview
Description
1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a complex organic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a triazole ring fused with a quinoxaline ring, along with an ethyl group and a piperazine moiety substituted with a fluorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Piperazine derivatives
Piperazine is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
1,2,4-Triazole derivatives
1,2,4-Triazoles are very interesting compounds as they play an important role in chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .
Indole derivatives
Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, some indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Cellular Effects
The cellular effects of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one are not yet fully known. It is possible that this compound could influence cell function by interacting with various cellular pathways . For example, it might affect gene expression or cellular metabolism, potentially influencing cell signaling pathways .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one in laboratory settings are not yet fully known. It is possible that this compound could have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one at different dosages in animal models are not yet fully known. It is possible that this compound could have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is involved in are not yet fully known. It is possible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one within cells and tissues are not yet fully known. It is possible that this compound could interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is not yet fully known. It is possible that this compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and quinoxaline derivatives under acidic or basic conditions.
Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using suitable piperazine derivatives.
Substitution with the fluorophenyl group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinoxaline ring, resulting in the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Comparison with Similar Compounds
1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine: This compound also contains a fluorophenyl group and exhibits similar pharmacological activities.
1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another compound with a fluorophenyl group, used in various biological studies.
Properties
IUPAC Name |
1-ethyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-2-20-25-26-22-23(32)29(18-5-3-4-6-19(18)30(20)22)15-21(31)28-13-11-27(12-14-28)17-9-7-16(24)8-10-17/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXTXAMNLOGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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